molecular formula C8H17NO B2354397 1-(N,N-dimethylaminomethyl)-1-(hydroxymethyl)cyclobutane CAS No. 39943-42-5

1-(N,N-dimethylaminomethyl)-1-(hydroxymethyl)cyclobutane

Cat. No. B2354397
CAS RN: 39943-42-5
M. Wt: 143.23
InChI Key: OXFISRSXPJFKMF-UHFFFAOYSA-N
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Description

1-(N,N-dimethylaminomethyl)-1-(hydroxymethyl)cyclobutane, commonly known as DMHCB, is a cyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMHCB is a chiral molecule that contains a tertiary amine and a hydroxymethyl group attached to a cyclobutane ring. The compound has a unique structure that allows it to interact with biological systems in a specific manner, making it an interesting subject for research.

Scientific Research Applications

Acid-Promoted Reactions

1-(N,N-dimethylaminomethyl)-1-(hydroxymethyl)cyclobutane has been investigated in acid-promoted reactions, particularly in Mannich or tandem of Mannich–Hofmann reactions. These reactions are crucial for the formation of N-acyliminium species, which are significant in organic synthesis (Heredia, Cuesta, & Avendaño, 2002).

Reaction with Chiral Enoate Esters

The compound reacts with chiral enoate esters, which is critical for the stereoselective synthesis of new beta-amino acids. This application is significant in medicinal chemistry for creating compounds with potential therapeutic properties (Moglioni, Muray, & Castillo et al., 2002).

Gem-Dimethyl Effect in Cyclobutane

Research has shown the gem-dimethyl effect in cyclobutane, a four-membered carbon ring with gem-dimethyl substituents. This effect is important for accelerating cyclization in organic synthesis, offering insights into molecular strain and stability (Ringer & Magers, 2007).

Synthesis of Rhodopeptin Analogue

The chemical has been used in the synthesis of a stable rhodopeptin analogue, demonstrating its potential in the development of new peptides. This is significant for pharmaceutical and biomedical applications, particularly in peptide-based therapeutics (Roy, Faure, & Aitken, 2006).

Structural Studies and Medicinal Chemistry

The compound's derivatives have been studied for their crystal structure and potential in medicinal chemistry, particularly in antibacterial effects. Such studies are critical for developing new pharmaceuticals (Sarı, Güven, & Yilmaz et al., 2002).

Contribution to Biomedical Applications

Cyclobutane-containing scaffolds, including derivatives of this compound, have been reported as useful intermediates in the stereoselective synthesis of products suitable for biomedical applications. This encompasses surfactants, gelators, and metal cation ligands (Illa, Serrà, & Ardiaca et al., 2019).

properties

IUPAC Name

[1-[(dimethylamino)methyl]cyclobutyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-9(2)6-8(7-10)4-3-5-8/h10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFISRSXPJFKMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1(CCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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